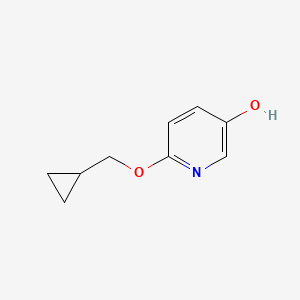
6-(Cyclopropylmethoxy)pyridin-3-ol
カタログ番号 B2559225
CAS番号:
1224719-40-7
分子量: 165.192
InChIキー: RFUSREAWDVGSMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“6-(Cyclopropylmethoxy)pyridin-3-ol” is a chemical compound with the molecular formula C9H11NO2 . It is related to a class of compounds known as pyridinols, which are derivatives of pyridine (a basic heterocyclic organic compound) with a hydroxyl group substituted onto one of its carbon atoms .
Molecular Structure Analysis
The molecular structure of “6-(Cyclopropylmethoxy)pyridin-3-ol” consists of a pyridine ring with a hydroxyl group (-OH) and a cyclopropylmethoxy group (-OCH2C3H5) attached to it . The InChI code for this compound is 1S/C9H11NO2 .科学的研究の応用
Food Chemistry Applications
- Formation in Foods : Research has shown that pyridin-3-ols, such as 6-(hydroxymethyl)pyridin-3-ol, can form in foods through the thermal reaction of 5-hydroxymethylfurfural (HMF) in the presence of ammonia-producing compounds. This process, studied at neutral pH values, suggests that pyridin-3-ols formation is an unavoidable consequence when certain furans are heated in food processing, highlighting their relevance in understanding food chemistry and safety (Hidalgo, Lavado-Tena, & Zamora, 2020).
Organic Synthesis and Chemical Intermediates
- Synthesis of Novel Derivatives : Research into the synthesis of novel pyridin-3-ol derivatives, such as 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds, has been conducted. These compounds are synthesized via cyclization reactions, demonstrating the versatility of pyridin-3-ols in creating complex molecular structures with potential applications in medicinal chemistry and materials science (Wu, Tang, Huang, & Shen, 2012).
Biocatalysis and Environmental Applications
- Biocatalytic Oxyfunctionalization : The use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives to produce hydroxylated pyridines highlights an eco-friendly and efficient method for modifying pyridine cores. This approach is crucial for developing pharmaceutical intermediates and showcases the potential of biocatalysis in sustainable chemical synthesis (Stankevičiūtė et al., 2016).
Materials Science and Luminescence
- Formation of Metalladecapyridine : The self-assembly of cyclic metalladecapyridine from reactions involving 2,6-bis(bis(2-pyridyl)methoxymethane)pyridine with silver(I) showcases the formation of complex structures with potential applications in materials science, specifically in the design of new luminescent materials and molecular electronics (Huang et al., 2008).
特性
IUPAC Name |
6-(cyclopropylmethoxy)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-4-9(10-5-8)12-6-7-1-2-7/h3-5,7,11H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUSREAWDVGSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethoxy)pyridin-3-ol | |
Synthesis routes and methods
Procedure details


To a solution of 5-bromo-2-(cyclopropylmethoxy)pyridine (1.88 g) in THF (15 mL) was added 1.6M n-butyllithium-hexane solution (7.25 mL) at −78° C., and the mixture was stirred at the same temperature for 20 min. Trimethylborane (1.29 mL) was added to this solution, and the mixture was stirred at −78° C. for 30 min. The reaction mixture was heated to 0° C., aqueous hydrogen peroxide (30%, 5 mL) and 8M aqueous sodium hydroxide solution (1.55 mL) were added thereto, and the mixture was stirred for 15 min. Water was added to the reaction mixture, the mixture was extracted twice with ethyl acetate, and the combined organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (855 mg).






Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

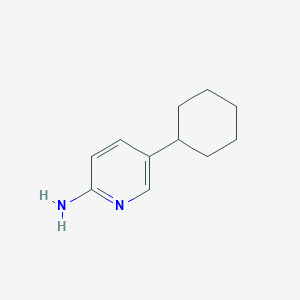
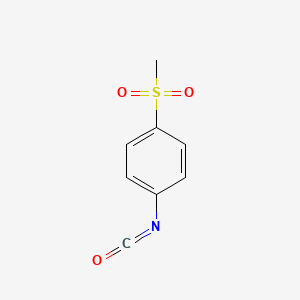

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)
![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)
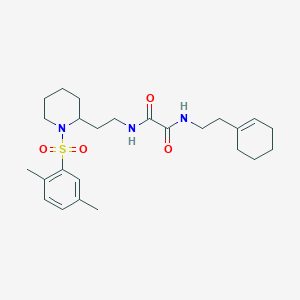
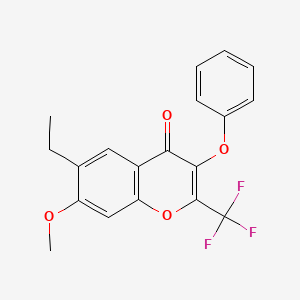
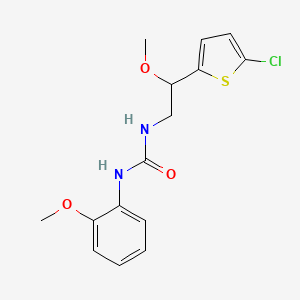
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2559159.png)

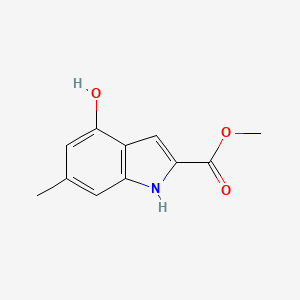
![2,4-Dimethyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2559164.png)